2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
The compound “2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a type of benzylisoquinoline . Benzylisoquinolines are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
Synthesis Analysis
The synthesis of benzylisoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . The synthesis involves various methods such as palladium-catalyzed coupling, copper-catalyzed tandem reaction, and one-pot synthesis . A specific method for synthesizing a similar compound involves the condensation reaction of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one and benzaldehyde .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, was revealed by single-crystal X-ray diffraction data. This compound adopts a trans configuration around the central C=N double bond .Chemical Reactions Analysis
Benzylisoquinoline derivatives undergo various chemical reactions. For instance, a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported .Mechanism of Action
Future Directions
Benzylisoquinoline derivatives have garnered a lot of attention in the scientific community due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs . Therefore, the development of new strategies for the synthesis of benzylisoquinoline derivatives is a hot topic in organic and medicinal chemistry .
Properties
IUPAC Name |
2-[(E)-benzylideneamino]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-18-15-10-4-8-14-9-5-11-16(17(14)15)19(23)21(18)20-12-13-6-2-1-3-7-13/h1-12H/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNAVWGTPPHQJK-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416804 | |
Record name | SBB043201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-84-5 | |
Record name | SBB043201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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